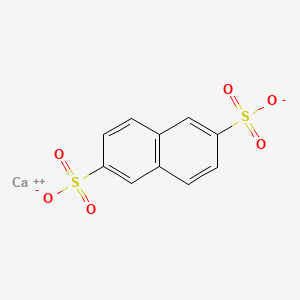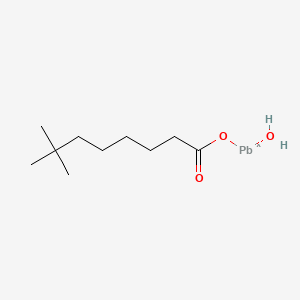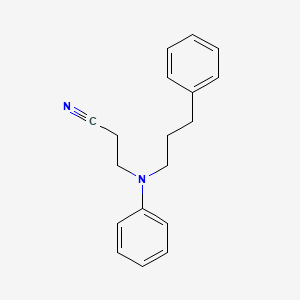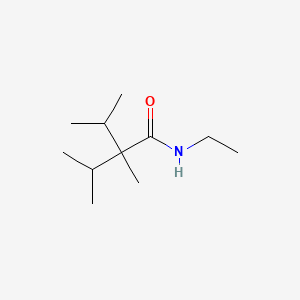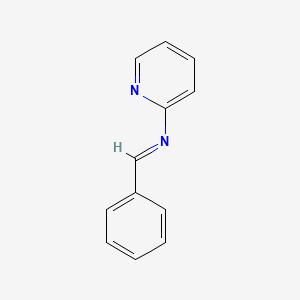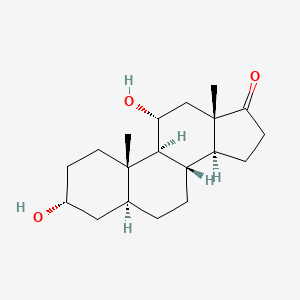
11-Hydroxyandrosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxyandrosterone is a naturally occurring steroid and androgen prohormone primarily produced in the adrenal glands. It is known chemically as 11β-hydroxyandrost-4-ene-3,17-dione.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyandrosterone typically involves the hydroxylation of androstenedione. One common method includes the use of cytochrome P450 enzymes, specifically 11β-hydroxylase, which catalyzes the hydroxylation at the 11th position of androstenedione .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through microbial fermentation processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes for the hydroxylation reaction. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Hydroxyandrosterone undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Formation of 11β-hydroxyandrostanedione.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or sulfonyl chlorides under controlled conditions.
Major Products:
Oxidation: 11-Ketoandrostenedione.
Reduction: 11β-Hydroxyandrostanedione.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
11-Hydroxyandrosterone has been extensively studied for its applications in:
Chemistry: As a precursor in the synthesis of other steroid hormones.
Biology: Investigating its role in steroidogenesis and metabolic pathways.
Medicine: Potential use in treating conditions related to androgen deficiency and adrenal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals
Wirkmechanismus
The mechanism of action of 11-Hydroxyandrosterone involves its conversion to active androgens through enzymatic pathways. It serves as a substrate for enzymes like 11β-hydroxysteroid dehydrogenase, which converts it to 11-ketoandrostenedione. This compound can then be further metabolized to potent androgens such as testosterone and dihydrotestosterone. These androgens exert their effects by binding to androgen receptors and modulating gene expression .
Vergleich Mit ähnlichen Verbindungen
11-Ketoandrostenedione: A closely related compound with a keto group at the 11th position.
11-Ketotestosterone: Another derivative involved in androgen biosynthesis.
11-Ketodihydrotestosterone: A potent androgen with similar metabolic pathways
Uniqueness: 11-Hydroxyandrosterone is unique due to its specific hydroxylation at the 11th position, which distinguishes it from other androgens. This hydroxylation plays a crucial role in its metabolic pathways and biological functions, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
4299-92-7 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3R,5S,8S,9S,10S,11R,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15+,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
PIXFHVWJOVNKQK-CJWOFWMHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






